molecular formula C6H5Cl2N3O B11895485 4,6-Dichloro-2-methylpyrimidine-5-carboxamide CAS No. 1196155-60-8

4,6-Dichloro-2-methylpyrimidine-5-carboxamide

Cat. No.: B11895485
CAS No.: 1196155-60-8
M. Wt: 206.03 g/mol
InChI Key: FRYYNJGCIJDRDF-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C6H5Cl2N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carboxamide typically involves the chlorination of 2-methylpyrimidine derivatives. One common method includes the reaction of 2-methylpyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 4 and 6 positions of the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-methylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or other reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, amines, and various coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

4,6-Dichloro-2-methylpyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the carboxamide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 4,6-Dichloro-2-methylpyrimidine
  • 4,6-Dichloro-5-methylpyrimidine

Uniqueness

4,6-Dichloro-2-methylpyrimidine-5-carboxamide is unique due to the presence of both chlorine atoms and the carboxamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate for the synthesis of various biologically active compounds and materials.

Properties

CAS No.

1196155-60-8

Molecular Formula

C6H5Cl2N3O

Molecular Weight

206.03 g/mol

IUPAC Name

4,6-dichloro-2-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C6H5Cl2N3O/c1-2-10-4(7)3(6(9)12)5(8)11-2/h1H3,(H2,9,12)

InChI Key

FRYYNJGCIJDRDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C(=O)N)Cl

Origin of Product

United States

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